N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide
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Overview
Description
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is a derivative of Colchicine, an alkaloid known for its antimitotic properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves multiple steps, starting from Colchicine. The process typically includes deacetylation and demethylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring the compound meets the required standards for research and development .
Chemical Reactions Analysis
Types of Reactions
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound .
Scientific Research Applications
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is employed in studies involving cell division and microtubule dynamics.
Medicine: Research on this compound contributes to the development of new therapeutic agents, particularly in cancer treatment.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves its interaction with tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents its polymerization, thereby disrupting microtubule formation. This action inhibits cell division and induces apoptosis in various cell lines.
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound, known for its antimitotic properties.
Demecolcine: A derivative of Colchicine with similar biological activities.
N-Deacetyl Colchicine: Another derivative with distinct chemical properties.
Uniqueness
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its utility in research and potential therapeutic applications .
Properties
CAS No. |
152242-11-0 |
---|---|
Molecular Formula |
C₁₆H₁₅NO₅·HBr |
Molecular Weight |
301.298091 |
Synonyms |
(S)-7-Amino-6,7-dihydro-1,2,3,9-tetrahydroxy-,benzo[a]heptalen-10(5H)-one, Hydrobromide |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.